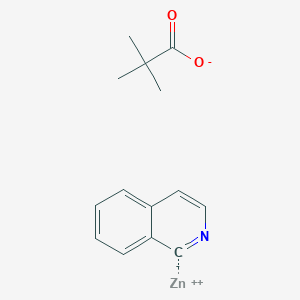
zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide is a complex organometallic compound with the molecular formula C14H15NO2Zn.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide typically involves the reaction of 2,2-dimethylpropanoic acid with 1H-isoquinolin-1-ide in the presence of a zinc salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated systems and advanced reaction monitoring techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the isoquinolin-1-ide moiety is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of organometallic complexes .
Scientific Research Applications
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving zinc deficiency.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide involves its interaction with molecular targets such as enzymes and proteins. The zinc ion plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. The isoquinolin-1-ide moiety may interact with specific amino acid residues, leading to changes in the activity of the target protein .
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Similar in that it contains zinc, but differs in its organic ligands.
Zinc chloride: Another zinc-containing compound, but with different chemical properties and applications.
Zinc oxide: A common zinc compound with distinct physical and chemical properties.
Uniqueness
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide is unique due to its specific combination of zinc with 2,2-dimethylpropanoate and isoquinolin-1-ide ligands.
Properties
Molecular Formula |
C14H15NO2Zn |
|---|---|
Molecular Weight |
294.7 g/mol |
IUPAC Name |
zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide |
InChI |
InChI=1S/C9H6N.C5H10O2.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;1-5(2,3)4(6)7;/h1-6H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI Key |
HHMXGLKWQZVTSQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=CC=C2[C-]=NC=CC2=C1.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


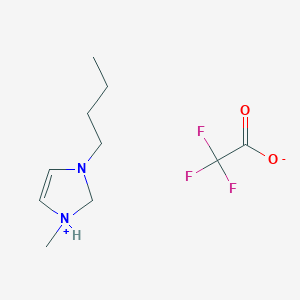
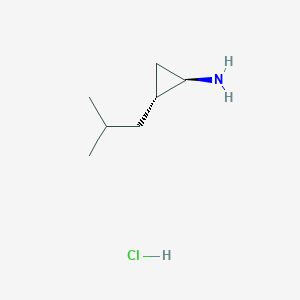
![2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione](/img/structure/B12348306.png)
amine](/img/structure/B12348307.png)
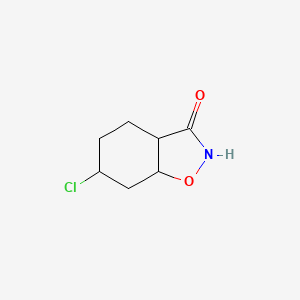
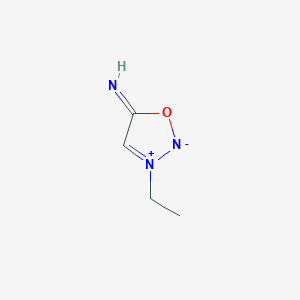
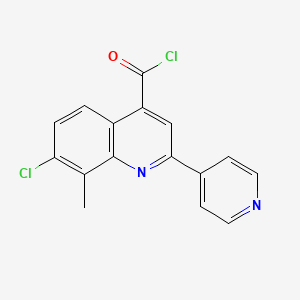
![8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane](/img/structure/B12348321.png)
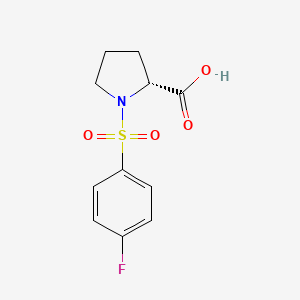
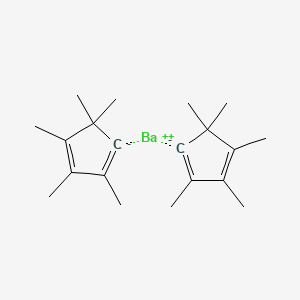

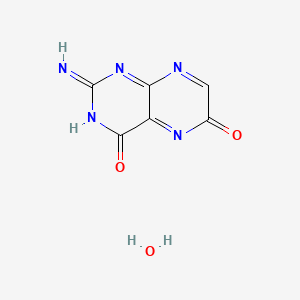
![(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12348361.png)
![[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348375.png)
